

Core Biochemical & Pharmacological Profile of Simotinib

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Compound Focus: Simotinib

CAS No.: 944258-89-3

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The table below summarizes the key quantitative data for **Simotinib**:

Parameter	Value	Context / Notes
IC ₅₀ for EGFR [1]	19.9 nM	In vitro biochemical assay; defines primary potency [1].
Clinical Dose [2]	100 - 650 mg	Doses tested in Phase Ib trial; administered twice daily [2].
T _{1/2} (Half-life) [2]	6.2 - 13.0 hrs	Observed after multiple-dose administration [2].
T _{max} [2]	1 - 4 hrs	Time to reach maximum plasma concentration [2].
Objective Response Rate (ORR) [2]	39.3%	Percentage of patients who achieved a partial response in Phase Ib trial [2].
Disease Control Rate (DCR) [2]	85.6%	Combined rate of partial response (39.3%) and stable disease (46.3%) [2].
Median PFS [2]	9.9 months	Progression-Free Survival in Phase Ib trial [2].
Median OS [2]	14.6 months	Overall Survival in Phase Ib trial [2].

Experimental Protocols from Key Studies

For fellow researchers, here are the methodologies underpinning the data.

Phase Ib Clinical Trial Protocol

This study provides the primary human pharmacokinetic and safety data [2].

- **Study Design:** A single-center, non-randomized, dose-escalation study following a modified 3+3 Fibonacci design [2].
- **Patient Population:** 41 enrolled patients with advanced **NSCLC harboring EGFR mutations** (e.g., E19del, L858R) who had relapsed after at least one platinum-based regimen [2].
- **Dosing Regimen:** **Simotinib** was administered orally, twice daily, in 28-day cycles. The dose was escalated from **100 mg to 650 mg** [2].
- **Pharmacokinetic Assessment:** Blood samples for PK analysis were collected on Days 1, 8, 9, 10, 15, 22, and 29. Analysis determined key parameters like T_{max} and T_{1/2} [2].
- **Safety & Efficacy Assessment:**
 - **Safety:** Assessed by monitoring adverse events (AEs), serious AEs (SAEs), and hematological toxicity, graded according to NCI CTC AE v4.0 [2].
 - **Efficacy:** Tumor response was assessed via imaging (CT or MRI) at baseline, on Day 29, and every 8 weeks thereafter. Response was evaluated using standard oncological criteria [2].

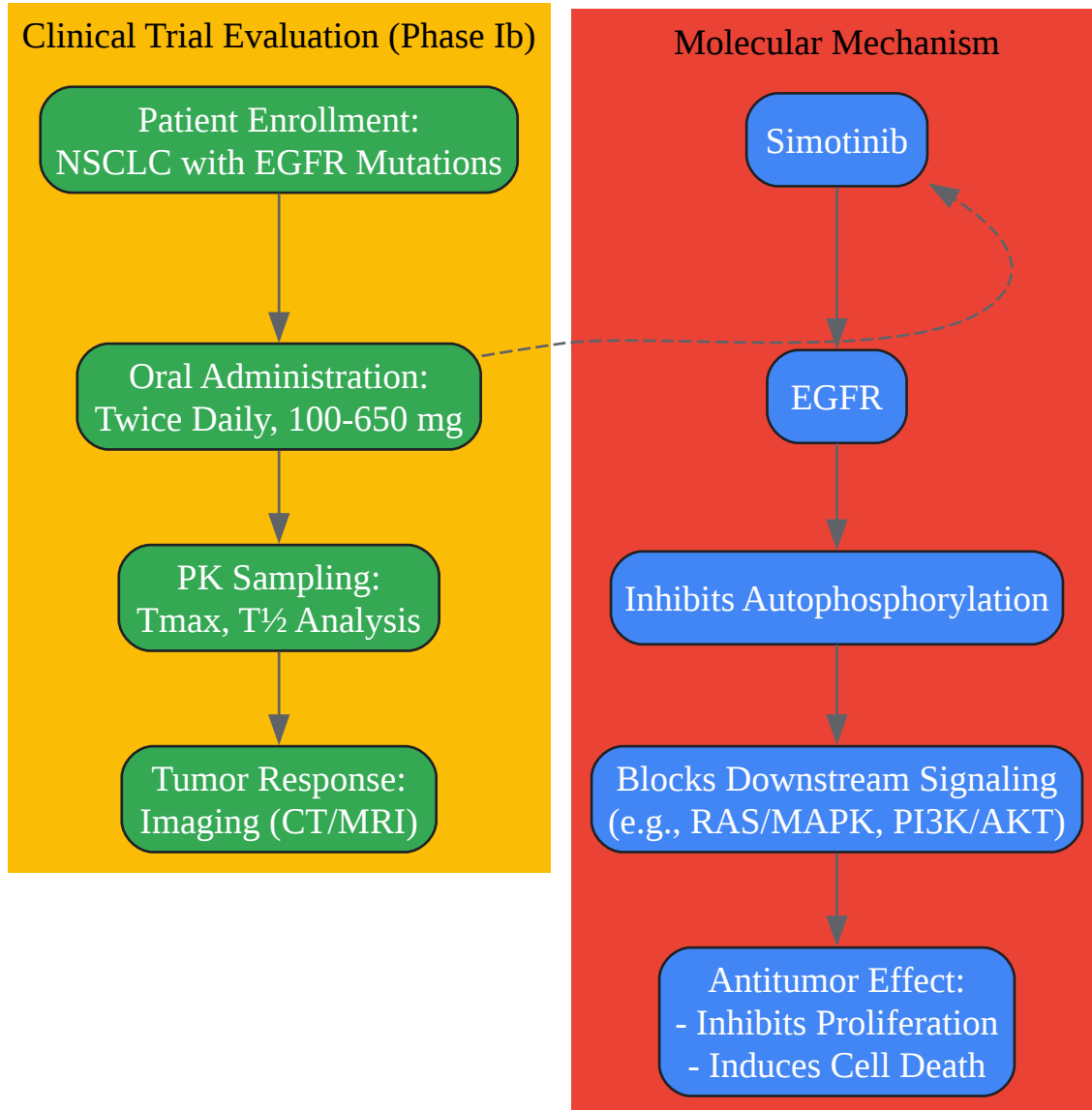
Preclinical Assays for IC₅₀ Determination

The foundational IC₅₀ value comes from earlier preclinical work [1].

- **In Vitro Kinase Assay:** The half-maximal inhibitory concentration (**IC₅₀ of 19.9 nM**) was determined using an assay that measures **Simotinib's** ability to inhibit EGFR tyrosine kinase activity in a biochemical setting [1].
- **Cellular Assay:** The compound's effect on cell growth was demonstrated in human **A431 tumor cells**, which have high expression of EGFR. **Simotinib** inhibited growth in a dose-dependent manner [1].

Mechanism of Action and Clinical Context

The following diagram illustrates **Simotinib**'s mechanism of action and its evaluation in the clinical trial workflow.



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Simotinib mechanism and clinical trial workflow

Insights for Drug Development Professionals

- **Favorable PK Profile:** The half-life of ~6-13 hours supports a twice-daily dosing regimen to maintain stable therapeutic exposure [2].
- **Manageable Safety Profile:** The most common adverse events were **rash (41.5%) and diarrhea (56.1%)**, which were mostly mild to moderate and manageable. No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached up to 650 mg [2].
- **Classification:** **Simotinib** is classified as a **selective, first-generation, reversible EGFR TKI** that is orally bioavailable [1] [3].

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References

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